5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose
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Overview
Description
Streptococcal polysaccharide Ia group B is a capsular polysaccharide found in Group B Streptococcus (Streptococcus agalactiae). This Gram-positive bacterium is a significant pathogen, particularly in neonates, causing severe infections such as sepsis, meningitis, and pneumonia . The capsular polysaccharide is a key virulence factor, aiding the bacterium in evading the host immune system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The chemical synthesis of the repeating unit of Streptococcal polysaccharide Ia group B involves complex glycosylation strategies. One method utilizes on-site elongation and dual glycosylation to construct sialotrisaccharide branches based on a hexasaccharide containing adjacent 3,4-di-branched galactose units . Another approach employs a convergent [2 + 3] glycosylation strategy, using a sialo-disaccharide as the donor and a branched trisaccharide as the acceptor .
Industrial Production Methods
Industrial production of Streptococcal polysaccharide Ia group B typically involves the cultivation of Streptococcus agalactiae under controlled conditions. The capsular polysaccharide is then extracted and purified using various biochemical techniques .
Chemical Reactions Analysis
Types of Reactions
Streptococcal polysaccharide Ia group B undergoes several types of chemical reactions, including glycosylation and oxidation. The glycosylation reactions are crucial for constructing the polysaccharide’s complex structure .
Common Reagents and Conditions
Common reagents used in the synthesis of Streptococcal polysaccharide Ia group B include glycosyl donors and acceptors, along with catalysts such as trifluoromethanesulfonic acid (TfOH) for glycosylation reactions . Oxidation reactions may involve reagents like sodium periodate.
Major Products
The major products of these reactions are the repeating units of the capsular polysaccharide, which can be further elaborated for use in vaccines and other applications .
Scientific Research Applications
Streptococcal polysaccharide Ia group B has numerous scientific research applications:
Vaccine Development: It is a key component in the development of glycoconjugate vaccines aimed at preventing Group B Streptococcus infections.
Immunological Studies: The polysaccharide is used to study immune responses and the development of protective antibodies.
Pathogenesis Research: It helps in understanding the mechanisms of bacterial virulence and host-pathogen interactions.
Mechanism of Action
The capsular polysaccharide of Streptococcal polysaccharide Ia group B acts as a virulence factor by inhibiting complement opsonization and phagocytic killing. It achieves this by mimicking host antigens and interacting with sialic acid-binding immunoglobulin-type lectins (Siglecs), thereby modulating the host immune response .
Comparison with Similar Compounds
Similar Compounds
Streptococcal polysaccharide Ib group B: Structurally similar but antigenically distinct, differing only by a single glycosidic linkage.
Other Group B Streptococcal Polysaccharides: Including serotypes II-IX, each with unique chemical structures and antigenic properties.
Uniqueness
Streptococcal polysaccharide Ia group B is unique due to its specific glycosidic linkages and sialic acid content, which play crucial roles in its immunogenicity and ability to evade the host immune system .
Properties
CAS No. |
84280-28-4 |
---|---|
Molecular Formula |
C37H62N2O29 |
Molecular Weight |
998.9 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-30-21(51)14(6-42)62-35(26(30)56)64-27-15(7-43)63-33(18(22(27)52)39-10(2)46)66-31-25(55)32(57)60-16(8-44)28(31)65-34-24(54)23(53)20(50)13(5-41)61-34/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22+,23-,24+,25+,26+,27+,28-,29+,30-,31+,32+,33-,34-,35-,37-/m0/s1 |
InChI Key |
JTFSWAXKFBZNJE-IXANPYFWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H]([C@@H](O[C@@H]([C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)O)O)CO)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4OC5C(C(C(C(O5)CO)O)O)O)CO)O)O)CO)CO)O)O |
Origin of Product |
United States |
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